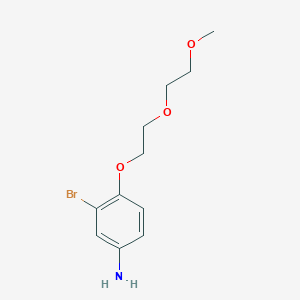
3-Bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline” is a chemical compound with the molecular formula C11H16BrNO3 . It is an organic compound that contains bromine, nitrogen, and oxygen atoms .
Molecular Structure Analysis
The molecular structure of “3-Bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline” can be represented by the InChI code: 1S/C11H16BrNO3/c1-14-4-5-15-6-7-16-11-3-2-9(13)8-10(11)12/h2-3,8H,4-7,13H2,1H3 . This indicates that the molecule contains a bromine atom attached to the third carbon atom, and a methoxyethoxy group attached to the fourth carbon atom of the aniline ring .Physical And Chemical Properties Analysis
“3-Bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline” is an oil at room temperature . It has a molecular weight of 290.16 .Applications De Recherche Scientifique
Synthesis of Pyrroles and Indoles
A variant of Knorr's pyrrole synthesis involving the reaction between ethyl 3-bromopyruvate and p-substituted anilines, including methoxy-aniline derivatives, showcases the role of such compounds in synthesizing N-aryl-pyrrole and indole derivatives. This method underscores the importance of aniline derivatives in synthesizing heterocyclic compounds, which are pivotal in pharmaceuticals and agrochemicals (Zhang et al., 2010).
Material Science and Polymer Chemistry
In material science, all-para-brominated oligo(N-phenyl-m-aniline)s synthesis demonstrates the application of brominated aniline derivatives in creating high-spin cationic states within polymers. Such compounds can be oxidized into dications with triplet spin-multiplicity, showing potential in developing advanced materials with unique electronic properties (Ito et al., 2002).
Environmental Science and Wastewater Treatment
The microbial transformation of substituted anilines, including bromo and methoxy derivatives, into catechols highlights their potential in bioremediation processes. This study indicates how the structural properties of anilines influence their degradation and transformation by bacteria, contributing to environmental cleanup strategies (Paris & Wolfe, 1987).
Chemical Sensing and Biological Applications
Schiff bases derived from aniline derivatives serve as effective sensors for metal ions, demonstrating the utility of such compounds in developing fluorescent sensors for biological and environmental monitoring. These compounds exhibit selective fluorescence enhancement upon binding with specific metal ions, such as aluminum, showcasing their potential in detecting and quantifying metal ions in various matrices (Pandya et al., 2014).
Pharmacokinetics and Drug Development
Aniline derivatives, including those with bromo and methoxy groups, are critical in synthesizing compounds for pharmacokinetic and pharmacodynamic evaluations. These compounds are involved in creating labeled molecules for in vivo studies, illustrating their significance in drug development and biological research (Wang et al., 1993).
Safety And Hazards
“3-Bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline” is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation, and respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
3-bromo-4-[2-(2-methoxyethoxy)ethoxy]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO3/c1-14-4-5-15-6-7-16-11-3-2-9(13)8-10(11)12/h2-3,8H,4-7,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHKXCFVSJZOAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC1=C(C=C(C=C1)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide](/img/structure/B2666070.png)
![N-(3-fluoro-4-methylphenyl)-2-{[3-(4-methylphenoxy)pyrazin-2-yl]thio}acetamide](/img/structure/B2666071.png)
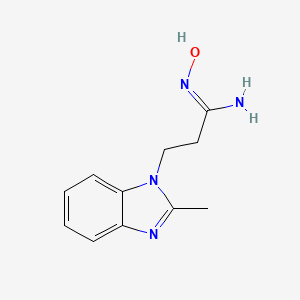
![N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)quinoline-2-carboxamide](/img/structure/B2666073.png)
![Pyrazin-2-yl-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2666074.png)
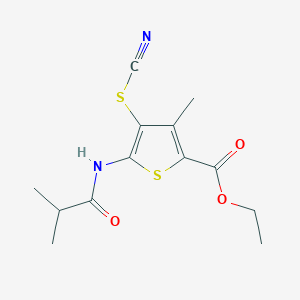
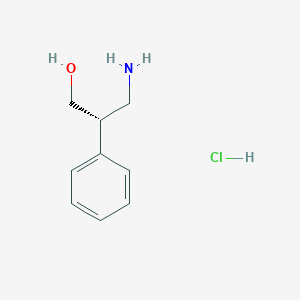
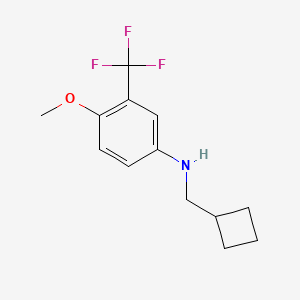
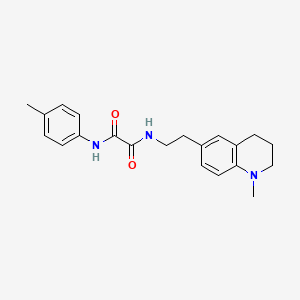
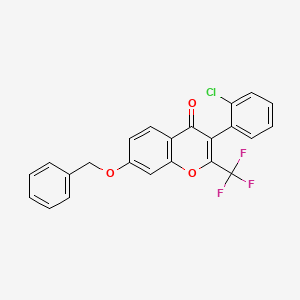
![6-ethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2666085.png)
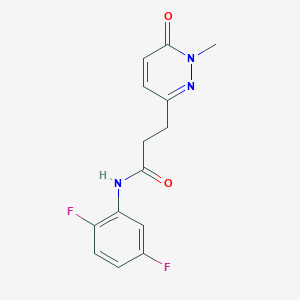
![1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-[O-(3-methyl-1-oxobutyl)oxime]](/img/structure/B2666089.png)
![N-(4-((4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)phenyl)butyramide](/img/structure/B2666091.png)